molecular formula C13H18N2O2 B8402144 3-(2,2-Diethoxyethylamino)benzonitrile

3-(2,2-Diethoxyethylamino)benzonitrile

Cat. No.: B8402144
M. Wt: 234.29 g/mol
InChI Key: YVSPFEUQZFOCHO-UHFFFAOYSA-N
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Description

3-(2,2-Diethoxyethylamino)benzonitrile is a benzonitrile derivative featuring a diethoxyethylamino substituent at the 3-position of the aromatic ring. The diethoxyethylamino group combines ethoxy chains and an amino linker, which may enhance solubility and influence electronic properties compared to simpler alkylamino or alkoxy analogs.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(2,2-diethoxyethylamino)benzonitrile

InChI

InChI=1S/C13H18N2O2/c1-3-16-13(17-4-2)10-15-12-7-5-6-11(8-12)9-14/h5-8,13,15H,3-4,10H2,1-2H3

InChI Key

YVSPFEUQZFOCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=CC(=C1)C#N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituents:

Compound Name Substituent at 3-Position Key Features Evidence ID
3-(Dimethylamino)benzonitrile Dimethylamino (-N(CH₃)₂) Electron-donating, compact substituent
3-(Ferrocenylmethylamino)benzonitrile Ferrocenylmethylamino (-NHCH₂Fc) Redox-active ferrocene moiety
3-(2-(Methylamino)ethoxy)benzonitrile Methylaminoethoxy (-OCH₂CH₂NHCH₃) Ethoxy chain with methylamino terminal
4-[2-[4-(Dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile Nitro and dimethylamino-styryl groups Strong electron-withdrawing nitro group

Key Observations :

  • The ferrocenylmethylamino analog () adds redox activity, which is absent in the target compound but highlights how substituents can confer unique functional properties.
  • Nitro-substituted analogs () exhibit contrasting electronic effects (electron-withdrawing vs. electron-donating), influencing reactivity and binding behavior.

Physical and Spectroscopic Properties

Melting Points and Purity:
  • 3-[2-[(2-Hydroxy-ethylamino)-methyl]-5-(trifluorobiphenyl)phenoxymethyl]benzonitrile (): Melting point 74–76°C, purity 97.21% .
  • 3-(Dimethylamino)benzonitrile (): No explicit melting point reported, but NMR and UV-Vis data suggest moderate polarity .
Spectroscopic Trends:
  • 3-(Dimethylamino)benzonitrile: UV-Vis spectra and chemical shifts () indicate strong electronic interactions with haloforms via hydrogen bonding, attributed to the dimethylamino group’s electron-donating nature .
  • 3-(Ferrocenylmethylamino)benzonitrile: Binding studies with DPPH radicals () show distinct association constants due to the ferrocene moiety’s redox activity, contrasting with non-metallic analogs .

Reactivity and Binding Behavior

Radical Scavenging:
  • 3-(Ferrocenylmethylamino)benzonitrile exhibits unique binding with DPPH radicals (K = 1.2 × 10³ M⁻¹), attributed to ferrocene’s electron-transfer capability .
  • Dimethylamino analogs () show weaker interactions in halogen-bonding studies, emphasizing substituent-dependent reactivity .
Solubility and Conformational Effects:
  • The diethoxyethylamino group’s ethoxy chains likely enhance solubility in organic solvents compared to shorter-chain analogs (e.g., methylaminoethoxy in ) .
  • Longer alkoxy chains may induce steric hindrance, affecting molecular packing and crystallinity, as seen in the lower melting point of the trifluorobiphenyl analog (74–76°C, ) .

Electronic Effects

  • Electron-withdrawing groups (e.g., nitro in ) reduce ring electron density, altering binding affinities and spectroscopic signatures .

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